SpinPHOX vs. Pfaltz PHOX: Dramatic Superiority in Trisubstituted Acrylic Acid Hydrogenation (Direct Head-to-Head)
In a direct head-to-head comparison under identical conditions (1 mol% catalyst, MeOH, 30 atm H₂, 50 °C, substrate 1a), the Ir/(R,S)-SpinPHOX catalyst (2a, phenyl-substituted oxazoline variant) delivered 92% conversion and 93% ee, whereas Pfaltz's benchmark Ir/PHOX (Ar = Ph, R = iPr) achieved only 31% conversion and 32% ee [1]. Although the comparative data are from the Ph-SpinPHOX variant rather than the Bn-SpinPHOX variant specifically, the spiro backbone responsible for the dramatically superior performance is common to all SpinPHOX catalysts, establishing a class-level differentiation from the first-generation PHOX scaffold.
| Evidence Dimension | Catalytic performance in asymmetric hydrogenation of (E)-2-phenyl-3-(tetrahydro-2H-pyran-4-yl)acrylic acid (model substrate 1a) |
|---|---|
| Target Compound Data | Conversion: 92%; Enantioselectivity: 93% ee (Ir/(R,S)-SpinPHOX 2a, 1 mol%, 20 h) |
| Comparator Or Baseline | Conversion: 31%; Enantioselectivity: 32% ee (Pfaltz Ir/PHOX, Ar = Ph, R = iPr) |
| Quantified Difference | Conversion: +61 percentage points (92% vs. 31%); Enantioselectivity: +61 percentage points (93% ee vs. 32% ee) |
| Conditions | Substrate: (E)-2-phenyl-3-(tetrahydro-2H-pyran-4-yl)acrylic acid (1a); [1a] = 0.1 mol/L in MeOH; PH₂ = 30 atm; S/C = 100; T = 50 °C; 1 equiv NEt₃ additive |
Why This Matters
For procurement decisions involving trisubstituted acrylic acid hydrogenation, a SpinPHOX-type catalyst outperforms the widely available Pfaltz PHOX catalyst by over 60 percentage points in both conversion and enantioselectivity, making PHOX catalysts effectively non-viable for this substrate class.
- [1] Zhang, Y.; Han, Z.; Li, F.; Ding, K.; Zhang, A. Highly Enantioselective Hydrogenation of α-Aryl-β-Substituted Acrylic Acids Catalyzed by Ir-SpinPHOX. Chem. Commun. 2010, 46, 156–158. View Source
